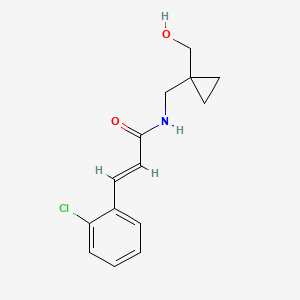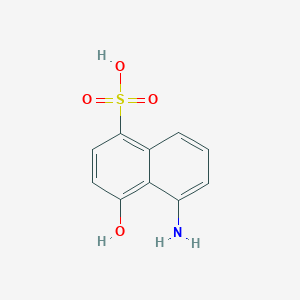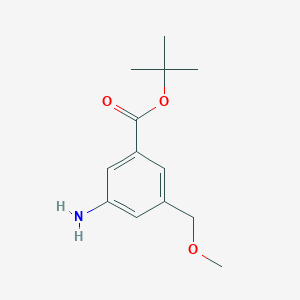
(E)-3-(2-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is a chemical compound that has attracted the attention of many researchers in recent years due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in scientific research. In
Scientific Research Applications
Structural Analysis and Synthesis Techniques : The structural properties of compounds similar to (E)-3-(2-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide, like (E)-3-(4-Chlorophenyl)-3-cyclopropyl-2-(phenylthio)acrylonitrile, have been thoroughly investigated. These studies focus on the unambiguous identification of the E configuration and bond lengths and angles, contributing to the understanding of molecular geometry and reactivity (Roche, Métin, & Madesclaire, 1996).
Polymerization and Surface Modification : The use of N-hydroxymethyl acrylamide in polymer brush synthesis and its application in catalyzing coupling reactions has been explored. The modified surfaces show high hydrophilic properties and improved binding capacities, indicating potential applications in materials science and surface engineering (Fu et al., 2013).
Hydrophilicity in Polymer Design : Research into the hydrophilicity of hydroxylated poly(acrylamides) reveals insights into the relationship between the number of hydroxyl groups in a polymer and its hydrophilic properties. This is significant for designing polymers with specific hydrophilic characteristics (Saito, Sugawara, & Matsuda, 1996).
Molecular Docking and DFT Studies : Studies on molecules like (E)-3-(2,6-dichlorophenyl)-acrylamide have used molecular docking and density functional theory (DFT) to analyze non-covalent interactions and other topological parameters. This research is crucial for understanding the molecular behavior and potential applications of these compounds (Shukla, Chaudhary, & Pandey, 2020).
Thermal Stability and Degradation Studies : Research on the thermal stability and degradation of polymers like poly(N-(4-chlorophenyl) acrylamide) provides valuable information on the thermal behavior of these materials, which is essential for applications that require thermal resistance (Diab, El-Sonbati, El‐Bindary, & El-Ghany, 2014).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-12-4-2-1-3-11(12)5-6-13(18)16-9-14(10-17)7-8-14/h1-6,17H,7-10H2,(H,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFMWKLAEPATDV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2451321.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2451322.png)
![3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2451323.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2451325.png)
![(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2451326.png)
![2-(2-methoxyphenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2451328.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2451337.png)


![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)